9-Chloro-3-methoxy-5-methylacridine
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Overview
Description
9-Chloro-3-methoxy-5-methylacridine: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad spectrum of biological activities and industrial applications. This compound, with the molecular formula C15H12ClNO , is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to the acridine core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-methoxy-5-methylacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with 2-chlorobenzaldehyde in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired acridine derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Chloro-3-methoxy-5-methylacridine can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various reduced acridine derivatives.
Substitution: Substituted acridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 9-Chloro-3-methoxy-5-methylacridine is used as a building block in the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to intercalate into DNA makes it a candidate for further investigation in these fields .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit topoisomerase enzymes. It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-Chloro-3-methoxy-5-methylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
- 9-Methylacridine
- 9-Chloroacridine
- 3-Methoxyacridine
Comparison: Compared to other acridine derivatives, 9-Chloro-3-methoxy-5-methylacridine is unique due to the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88914-94-7 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
9-chloro-3-methoxy-5-methylacridine |
InChI |
InChI=1S/C15H12ClNO/c1-9-4-3-5-12-14(16)11-7-6-10(18-2)8-13(11)17-15(9)12/h3-8H,1-2H3 |
InChI Key |
JGXAYVKXLOHJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)OC)Cl |
Origin of Product |
United States |
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